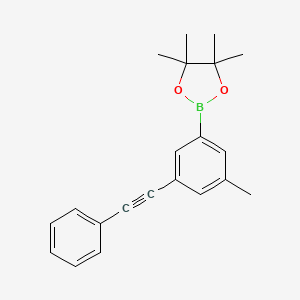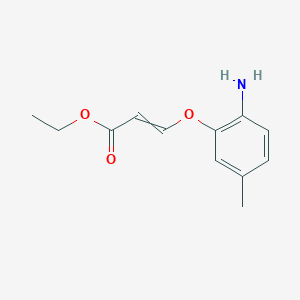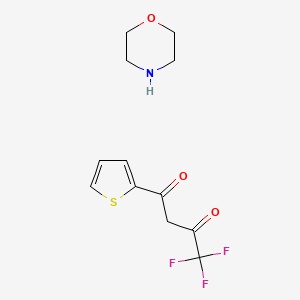
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two bromothiophene groups attached to the fluorene core, along with two octyl chains. It is primarily used in the field of organic electronics due to its unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Coupling Reaction: The brominated thiophene is then coupled with 2,7-dibromo-9,9-dioctylfluorene using a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The final product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Larger conjugated systems with extended π-electron networks.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives.
科学研究应用
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Material Science: Employed in the development of new materials with unique optical and electronic characteristics.
Photothermal Therapy: Investigated for use in photothermal therapy for cancer treatment due to its ability to convert light into heat.
Sensors: Utilized in the development of sensors for detecting various chemical and biological analytes.
作用机制
The mechanism of action of 2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is primarily based on its electronic properties. The compound can absorb light and convert it into electrical or thermal energy. In organic electronics, it acts as a semiconductor, facilitating the transport of charge carriers. In photothermal therapy, it absorbs near-infrared light and converts it into heat, leading to the thermal ablation of cancer cells.
相似化合物的比较
Similar Compounds
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
- 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole
- 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is unique due to its combination of bromothiophene and dioctylfluorene moieties, which impart distinct electronic properties. This makes it particularly suitable for applications in organic electronics and photothermal therapy, where efficient light absorption and charge transport are crucial.
属性
CAS 编号 |
887707-05-3 |
|---|---|
分子式 |
C37H44Br2S2 |
分子量 |
712.7 g/mol |
IUPAC 名称 |
2-bromo-5-[7-(5-bromothiophen-2-yl)-9,9-dioctylfluoren-2-yl]thiophene |
InChI |
InChI=1S/C37H44Br2S2/c1-3-5-7-9-11-13-23-37(24-14-12-10-8-6-4-2)31-25-27(33-19-21-35(38)40-33)15-17-29(31)30-18-16-28(26-32(30)37)34-20-22-36(39)41-34/h15-22,25-26H,3-14,23-24H2,1-2H3 |
InChI 键 |
GLKCPGGHMPJTKM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(S3)Br)C4=C1C=C(C=C4)C5=CC=C(S5)Br)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)

![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)






![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)

![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
